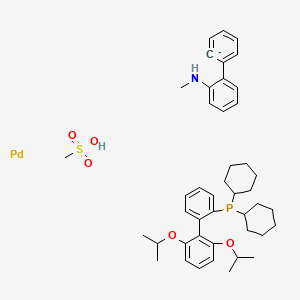
RuPhos Palladacycle Gen. 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuPhos Palladacycle Gen. 4 is a powerful ligand used in classic cross-coupling reactions. It is a fourth-generation palladacycle combined with RuPhos, a phosphine ligand. This compound is bench-stable and soluble in most organic solvents, making it highly versatile for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Palladacycle Gen. 4 involves the reaction of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium (II) dimer with 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR spectroscopy, to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
RuPhos Palladacycle Gen. 4 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and various organometallic reagents. The reactions are typically carried out under inert conditions with the use of bases such as sodium tert-pentoxide .
Major Products Formed
The major products formed from these reactions are often biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
RuPhos Palladacycle Gen. 4 has a wide range of applications in scientific research:
Mecanismo De Acción
RuPhos Palladacycle Gen. 4 functions as a catalyst in cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The phosphine ligand, RuPhos, stabilizes the palladium center and enhances its reactivity. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- XPhos Palladacycle Gen. 4
- SPhos Palladacycle Gen. 4
- BrettPhos Palladacycle Gen. 3
- t-BuXPhos Palladacycle Gen. 4
Uniqueness
RuPhos Palladacycle Gen. 4 is unique due to its high stability and solubility in organic solvents. It also offers superior reactivity and selectivity in cross-coupling reactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C44H59NO5PPdS- |
|---|---|
Peso molecular |
851.4 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
HKTUNFGUTFGOSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


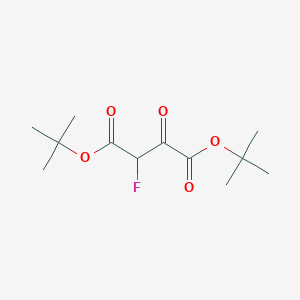
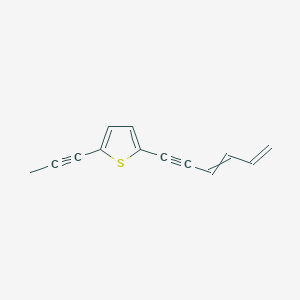
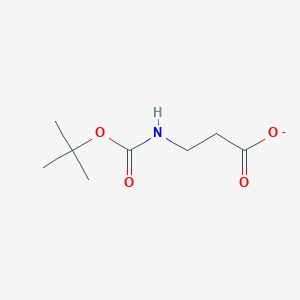

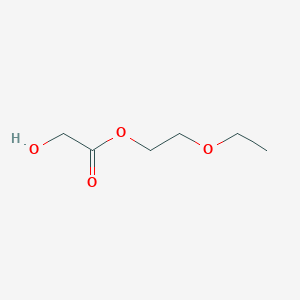
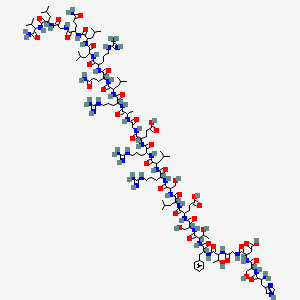
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)

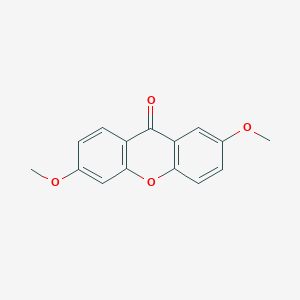
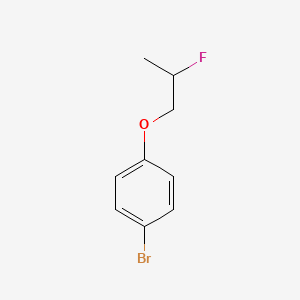
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)

